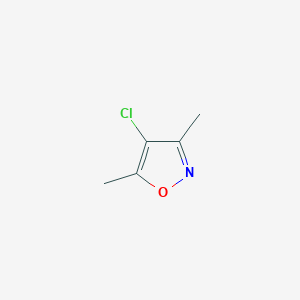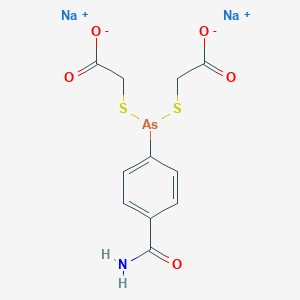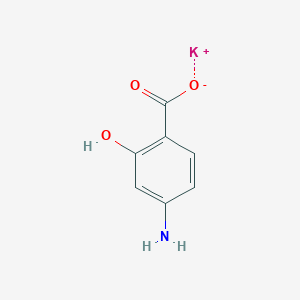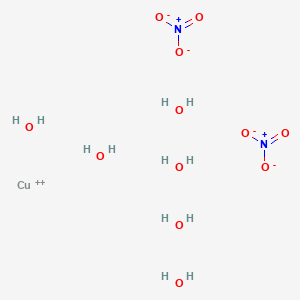
4-Chloro-3,5-dimethylisoxazole
説明
4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been the subject of various scientific studies due to its interesting chemical and physical properties. It's known for its application in the synthesis of other complex molecules and its reactivity in different chemical environments.
Synthesis Analysis
The synthesis of 4-Chloro-3,5-dimethylisoxazole involves several key steps that ensure the introduction of the chloro and methyl groups at the precise positions on the isoxazole ring. Practical synthesis methods include reactions starting from basic nitrile and hydroxamic acid compounds, showcasing the compound's availability for further chemical modifications and applications in organic synthesis (Tellew et al., 2007).
Molecular Structure Analysis
Detailed computational and theoretical analysis, including density functional theory (DFT) calculations, has been conducted to understand the molecular structure of 4-Chloro-3,5-dimethylisoxazole. Studies reveal insights into its geometric optimization, vibrational analysis, electronic properties, and molecular electrostatic potential, highlighting significant differences in non-linear optical activity and electronic properties when compared to its non-chlorinated counterparts (Kavitha & Velraj, 2016).
Chemical Reactions and Properties
4-Chloro-3,5-dimethylisoxazole exhibits a range of reactivities, including its role as a monodentate ligand in copper(II) complexes, showcasing different geometrical configurations based on the derivatives formed. Its involvement in azo reagents for esterification underlines its utility in synthetic chemistry for selective reactions (Devoto et al., 1983; Iranpoor et al., 2010).
Physical Properties Analysis
The physical properties of 4-Chloro-3,5-dimethylisoxazole, such as melting points, boiling points, and solubility in various solvents, are crucial for its application in different chemical syntheses. While specific studies on these properties were not directly found, they are generally inferred from the compound's synthesis and structural analysis.
Chemical Properties Analysis
Chemically, 4-Chloro-3,5-dimethylisoxazole is a versatile molecule, participating in various organic reactions, including alkylation, where its chemical structure allows for regiospecific modifications. Its role in forming copper(II) complexes and its reactivity towards esterification showcase its diverse chemical properties and applications in synthesis (Gadzhily & Aliev, 2002; Brunelle, 1981).
科学的研究の応用
Copper(II) Complexes Formation : 4-Chloro, 3,5-dimethylisoxazole forms complexes with copper(II). These complexes have been characterized using spectroscopic techniques and show unique electronic and structural properties. The ligand acts as a monodentate N-bonded agent in these complexes (Devoto et al., 1983).
Structural and Spectroscopic Analysis : A computational and theoretical analysis of 3,5-dimethylisoxazole and its derivatives has been carried out. This study includes vibrational analysis, electronic properties, and other structural properties, providing insights into the molecule's behavior and potential applications (Kavitha & Velraj, 2016).
Isotopic Exchange Studies : Research on the kinetics of hydrogen isotope exchange in 3,5-dimethylisoxazole in acidic media has been conducted. This study helps understand the reactivity of the isoxazole ring to electrophilic substitution reactions, which is significant in chemical synthesis processes (Setkina & Sokolov, 1964).
Bromodomain Ligand Potential : 3,5-Dimethylisoxazole acts as an acetyl-lysine-mimetic bromodomain ligand. This is important in the context of histone–lysine acetylation and gene transcription regulation, highlighting its potential in developing pharmacological agents (Hewings et al., 2011).
Palladium-Catalyzed Cross-Coupling Reactions : 3,5-Dimethyl-4-iodoisoxazole undergoes palladium-catalyzed coupling, forming various derivatives. This is significant in organic synthesis and drug development (Labadie, 1994).
Alkylation and Hydrogenolysis Studies : Studies on the alkylation of 3,5-Dimethylisoxazole have been conducted, showing possibilities for creating derivatives with various alkyl groups. This research is crucial for understanding and developing new synthetic pathways (Kashima et al., 1973).
Antiviral Agent Synthesis : New compounds with 3,5-dimethylisoxazole structures have been synthesized and evaluated for their antiviral activities, showing potential as antiviral agents (Balkan et al., 1996).
Hypoglycemic Activity : 3,5-dimethylisoxazole has been found to have hypoglycemic activity, indicating its potential use in treating diabetes (Dulin & Gerritsen, 1963).
Photoisomerization Studies : The photochemistry of 3,5-dimethylisoxazole has been studied, revealing insights into isoxazole-oxazole photoisomerization and capturing elusive intermediates (Nunes et al., 2013).
Lead Structure for Biological Activity : Investigations on 7-amino-3,5-dimethylisoxazole have shown it to stimulate immune responses, suggesting its use as a potential lead structure for developing new therapeutic agents (Drozd-Szczygieł et al., 2004).
Safety And Hazards
特性
IUPAC Name |
4-chloro-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWPHJWCFVTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337172 | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylisoxazole | |
CAS RN |
10557-86-5 | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)


![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)







